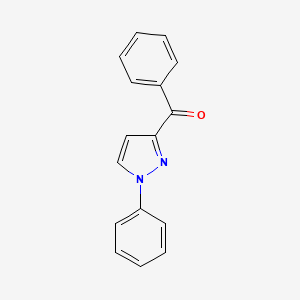
2-(Dodecyloxy)-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C16H34O3 It is characterized by the presence of a dodecyloxy group and a methyl group attached to a benzaldehyde core
Méthodes De Préparation
The synthesis of 2-(Dodecyloxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with dodecanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Dodecyloxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dodecyloxy group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Dodecyloxy)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dodecyloxy)-4-methylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
2-(Dodecyloxy)-4-methylbenzaldehyde can be compared with other similar compounds such as:
2-(Dodecyloxy)benzonitrile: Exhibits liquid crystalline behavior and has applications in display technologies.
2-(Dodecyloxy)ethanol: Used as a surfactant and in the production of detergents. The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and physical properties.
Propriétés
| 138001-95-3 | |
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2-dodecoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-15-22-20-16-18(2)13-14-19(20)17-21/h13-14,16-17H,3-12,15H2,1-2H3 |
Clé InChI |
RMYNQTHMLOPQEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=CC(=C1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
